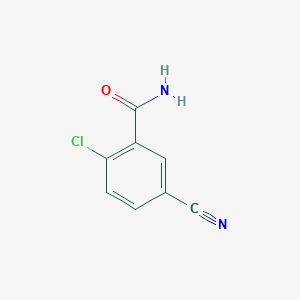![molecular formula C27H19N5O3S B2512739 3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 2097931-84-3](/img/structure/B2512739.png)
3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds, meaning they contain atoms of at least two different elements in the ring structure. In this case, the ring structure contains carbon, nitrogen, and sulfur atoms.
Synthesis Analysis
The synthesis of such compounds often involves the use of eco-compatible catalysts and reaction conditions . A common approach is a one-pot, three-step cascade process engaging multiple reactive centers .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The triazoloquinazoline core is a relevant structural template in both natural and synthetic biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. The presence of an amide, amine, carbonyl, azide, and alkyne group suggests that it could participate in a variety of chemical reactions .Applications De Recherche Scientifique
Nucleophilic Reactions and Chemical Synthesis
Research on nucleophilic reactions involving compounds with benzenesulfonyl groups and triazoloquinazoline derivatives reveals their utility in creating complex molecular structures. For instance, Hamby and Bauer (1987) investigated reactions of 3-benzenesulfonyloxyalloxazine and its analogs, demonstrating the formation of various products like carboxy-s-triazoloquinoxalin-ones and imidazoloquinoxalines, indicating the versatility of these compounds in synthetic chemistry (J. M. Hamby & L. Bauer, 1987).
Antimicrobial and Nematicidal Agents
A novel class of triazoloquinazolinylthiazolidinones was synthesized and evaluated for antimicrobial and nematicidal activities by Reddy et al. (2016). This research underscores the potential of triazoloquinazoline derivatives as bases for developing new antimicrobial and nematicidal agents, with certain compounds showing significant activity against various microorganisms (C. Sanjeeva Reddy, Gaddam Rajesh Kumar, & B. Sunitha, 2016).
Antihistaminic Agents
Alagarsamy et al. (2008) synthesized a series of triazoloquinazolin-5-ones, revealing their potential as H1-antihistaminic agents. These compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with some derivatives being comparable to or even more potent than standard antihistaminic drugs, indicating the promise of triazoloquinazoline derivatives in developing new antihistamines (V. Alagarsamy, D. Shankar, & S. Murugesan, 2008).
Anticancer Activity
The synthesis and evaluation of triazoloquinoline derivatives for anticancer activity were explored by Reddy et al. (2015). Certain urea derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, showcasing the potential of triazoloquinazoline frameworks in anticancer drug development (B. N. Reddy et al., 2015).
Adenosine Antagonists
Research on triazoloquinazoline derivatives as adenosine antagonists by Francis et al. (1988) highlights their potential in modulating adenosine receptor activity. These compounds could serve as leads for developing new therapeutics targeting various conditions mediated by adenosine receptors (J. Francis et al., 1988).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-phenoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5O3S/c33-36(34,22-11-5-2-6-12-22)27-26-29-25(23-13-7-8-14-24(23)32(26)31-30-27)28-19-15-17-21(18-16-19)35-20-9-3-1-4-10-20/h1-18H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWZEZINMYUOER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[(3,3-Difluoroazetidin-1-yl)methyl]-1-methylimidazole](/img/structure/B2512665.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-fluorobenzamide](/img/structure/B2512666.png)
![N-(4-ethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2512667.png)
![(Z)-5-(4-methoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2512668.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2512676.png)
